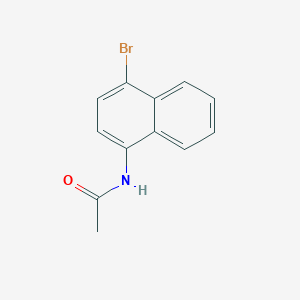

1-Acetamido-4-bromonaphthalene

Beschreibung

Contextual Significance of Naphthalene (B1677914) Derivatives in Organic Chemistry

Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, composed of two fused benzene (B151609) rings. fiveable.meperlego.com This fundamental structure serves as a scaffold for a vast array of derivatives used across numerous industries. numberanalytics.com Naphthalene's reactivity allows it to undergo a range of chemical reactions, making it a versatile intermediate for producing dyes, pigments, pharmaceuticals, and polymers. numberanalytics.com

Key applications and areas of study for naphthalene derivatives include:

Synthesis Intermediates: They are crucial starting materials for more complex molecules. For instance, the oxidation of naphthalene yields phthalic anhydride (B1165640), a precursor for plasticizers, resins, and polyesters. fiveable.meperlego.comnumberanalytics.com

Photophysical Properties: The rigid, planar, and π-conjugated system of naphthalene derivatives imparts unique photophysical properties, such as strong fluorescence and high quantum yields. nih.gov This makes them excellent candidates for developing fluorescence probes for detecting ions and biomolecules, as well as for use in organic electronic devices. nih.gov

Medicinal Chemistry: The naphthalene scaffold is present in numerous biologically active compounds and is considered an important structure in medicinal chemistry. rsc.org Researchers often modify the naphthalene core to develop new therapeutic agents. numberanalytics.comnih.gov

Academic Relevance of Halogenated and Acetamido-Substituted Aromatics

The presence of both halogen and acetamido groups on an aromatic ring, as seen in 1-Acetamido-4-bromonaphthalene, is of significant academic interest due to the distinct chemical properties these functional groups confer.

Halogenation is a fundamental electrophilic aromatic substitution reaction that introduces halogen atoms (F, Cl, Br, I) onto an aromatic ring. numberanalytics.com The inclusion of a halogen like bromine has several important implications:

Synthetic Handle: The carbon-bromine bond serves as a key reaction site. The bromine atom can be replaced through various reactions, including nucleophilic substitution and, most notably, transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. This allows for the facile construction of carbon-carbon or carbon-heteroatom bonds, building molecular complexity.

Modulation of Electronic Properties: Halogens are electron-withdrawing groups that can influence the reactivity and electronic properties of the aromatic ring. acs.org

Halogen Bonding: Heavier halogens like bromine and iodine can act as Lewis acids, forming specific, non-covalent interactions known as halogen bonds with electron-donating atoms. acs.org This interaction is increasingly being harnessed in drug design and materials science to control molecular assembly and enhance binding affinity. acs.org

The acetamido group (-NHCOCH₃) is an amide functional group that is also a crucial structural motif:

Biological Significance: The amide bond is a cornerstone of biochemistry, famously linking amino acids in peptides and proteins. The N-aryl amide structure is found in approximately 25% of known pharmaceuticals. nih.gov

Directing Group in Synthesis: The acetamido group is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions. It can also be used to direct reactions like borylation to specific positions on the aromatic ring. nih.gov

Synthetic Precursor: The acetamido group can be easily hydrolyzed under acidic or basic conditions to yield a primary amine (-NH₂). chemicalbook.com In the case of this compound, hydrolysis yields 4-Bromo-1-naphthylamine, an important intermediate itself. chemicalbook.com

Overview of Research Trajectories for Complex Aromatic Systems

Research into complex aromatic systems is a dynamic field in chemistry, driven by the need for new functional molecules for medicine, materials science, and electronics. nih.gov Current research trajectories focus on developing novel synthetic methodologies, understanding structure-reactivity relationships, and exploring new applications.

Key research trends include:

Novel Synthetic Methods: Chemists are continuously developing more efficient and sustainable ways to construct and modify aromatic rings. Recent advances include photocatalytic radical-induced cyclization reactions, which use light to initiate bond formation under mild conditions. rsc.org Another groundbreaking strategy is aromatic ring-opening metathesis (ArROM), which uses specific catalysts to cleave and transform inert aromatic rings, opening new pathways to complex polyaromatic structures. nih.gov

Quantitative Structure-Reactivity Relationships: There is a major effort to better predict the reactivity of aromatic molecules. nih.govacs.org This involves both experimental techniques and theoretical approaches, such as modeling potential energy surfaces and calculating molecular electrostatic potentials, to understand how substituents influence reaction outcomes. nih.govacs.org

Astrochemistry and Fundamental Studies: The formation and fragmentation of complex aromatic molecules are being studied under conditions relevant to astronomical environments. ru.nl This fundamental research helps to improve astrochemical models and understand the origins of complex organic molecules in the universe. ru.nl

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(4-bromonaphthalen-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c1-8(15)14-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVKNHPXAMTURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284777 | |

| Record name | 1-Acetamido-4-bromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91394-66-0 | |

| Record name | 91394-66-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acetamido-4-bromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Bromo-1-naphthyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Acetamido 4 Bromonaphthalene

Direct Synthetic Routes via Selective Functionalization

Direct synthesis methods offer an efficient pathway to 1-Acetamido-4-bromonaphthalene by introducing the bromo and acetamido groups onto a naphthalene (B1677914) core in separate, sequential steps. The order of these steps is crucial for achieving the desired regioselectivity.

Electrophilic Bromination of Naphthalene Precursors

One of the most straightforward methods for synthesizing this compound involves the electrophilic bromination of a pre-existing N-acetyl-1-naphthylamine (1-acetamidonaphthalene) precursor. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group. Due to steric hindrance at the ortho (C2) position, the incoming electrophile (bromine) is predominantly directed to the para (C4) position.

Common brominating agents for this transformation include N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile or molecular bromine (Br₂) in acetic acid. nih.gov The use of NBS is often preferred as it is a solid, easier-to-handle source of electrophilic bromine and can lead to cleaner reactions with fewer byproducts. nih.gov The reaction typically proceeds under mild conditions, often at or below room temperature, to afford the desired this compound in good yield.

Table 1: Representative Conditions for Electrophilic Bromination of N-acetyl-1-naphthylamine

| Brominating Agent | Solvent | Temperature | Typical Yield |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) | 0 °C to Room Temp | High |

| Bromine (Br₂) | Acetic Acid (AcOH) | Room Temperature | Good to High |

Acylation Reactions for Acetamide (B32628) Moiety Formation

An alternative direct route involves the acylation of 4-bromo-1-naphthylamine. In this approach, the bromo-substituted naphthalene core is synthesized first, followed by the introduction of the acetamide group. The amino group (-NH₂) of 4-bromo-1-naphthylamine is nucleophilic and readily reacts with acylating agents to form the corresponding amide.

Standard acylating agents for this purpose include acetic anhydride (B1165640) and acetyl chloride, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct (acetic acid or HCl, respectively). The reaction is typically high-yielding and can be carried out in a variety of common organic solvents.

Table 2: Typical Reagents for Acylation of 4-bromo-1-naphthylamine

| Acylating Agent | Base (optional) | Solvent |

|---|---|---|

| Acetic Anhydride | Pyridine | Dichloromethane (CH₂Cl₂) |

| Acetyl Chloride | Triethylamine | Tetrahydrofuran (THF) |

Multi-step Convergent Synthesis Approaches

This compound serves as a valuable building block in multi-step syntheses, primarily through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the C4 position is a versatile handle for introducing a wide range of molecular complexity.

Buchwald-Hartwig Amination Strategies for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org In this context, this compound acts as the aryl halide partner, reacting with a primary or secondary amine in the presence of a palladium catalyst and a suitable phosphine ligand. acsgcipr.org This reaction allows for the synthesis of a diverse library of 4-amino-substituted N-(naphthalen-1-yl)acetamide derivatives, which are prevalent structures in medicinal chemistry and materials science. The choice of ligand is critical and can range from bidentate phosphines like BINAP to sterically hindered monophosphine ligands, depending on the specific amine coupling partner. wikipedia.org

Table 3: Illustrative Buchwald-Hartwig Couplings with this compound

| Amine Partner | Pd Catalyst | Ligand | Base | Product Type |

|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | N,N'-diaryl acetamide |

| Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | 4-Morpholinyl derivative |

Suzuki-Miyaura Cross-Coupling in Synthetic Pathways

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.gov It involves the reaction of an organoboron species with an organohalide, catalyzed by a palladium(0) complex. nih.gov this compound is an excellent substrate for this reaction, coupling with a wide array of aryl, heteroaryl, or vinyl boronic acids or their corresponding esters. This methodology provides efficient access to biaryl and heteroaryl-aryl scaffolds, which are of significant interest in the development of pharmaceuticals and organic materials. nih.govnih.gov The reaction typically requires a palladium catalyst, a phosphine ligand, and a base to facilitate the transmetalation step. researchgate.net

Table 4: Example Suzuki-Miyaura Reactions Using this compound

| Boronic Acid/Ester | Pd Catalyst | Ligand | Base | Product Structure |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 4-Phenyl-1-acetamidonaphthalene |

| Thiophene-2-boronic acid | PdCl₂(dppf) | dppf | CsF | 4-(Thiophen-2-yl)-1-acetamidonaphthalene |

Sonogashira Coupling for Alkyne Introduction and Further Functionalization

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. libretexts.org Using this compound as the substrate, the Sonogashira coupling allows for the direct introduction of an alkyne moiety at the C4 position. The resulting arylalkyne products are highly versatile intermediates that can undergo a variety of subsequent transformations, such as cycloadditions, reductions, or further coupling reactions, making this a valuable strategy for molecular diversification. wikipedia.org

Table 5: Sonogashira Coupling Examples with this compound

| Terminal Alkyne | Pd Catalyst | Co-catalyst | Base | Product Type |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | 4-(Phenylethynyl) derivative |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | 4-(Trimethylsilylethynyl) derivative |

Exploration of Sustainable and Mechanochemical Synthesis

The synthesis of aromatic compounds like this compound has traditionally relied on solvent-heavy methods, often requiring harsh conditions and generating significant chemical waste. In line with the principles of green chemistry, modern research is increasingly focused on developing sustainable and mechanochemical alternatives that minimize environmental impact. dntb.gov.ua Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, stands out as a promising approach. This strategy often reduces or eliminates the need for bulk solvents, can lower reaction temperatures, and sometimes provides access to different reaction pathways and products compared to conventional solution-phase synthesis.

Ball Milling Techniques for Solid-State Reactions

Ball milling is a prominent mechanochemical technique where solid reactants are placed in a jar with grinding media (balls). The rotation of the jar at high speeds causes the balls to collide, imparting kinetic energy to the reactants. This energy transfer can overcome activation barriers for chemical reactions in the solid state, eliminating the need for solvents. mdpi.com

While specific studies on the ball-milling synthesis of this compound are not extensively documented, the feasibility of this approach can be inferred from related mechanochemical transformations. For instance, the bromination of naphthalene has been successfully achieved using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent in a ball mill, often with a catalyst like a FAU-type zeolite. researchgate.net This demonstrates that the key C-Br bond formation on the naphthalene ring is achievable under mechanochemical conditions.

Similarly, acetylation reactions have been effectively carried out using ball milling. A notable example is the one-pot mechanochemical hydrogenation of 4-nitrophenol followed by acetylation with acetic anhydride in the presence of a Pd/C catalyst to produce paracetamol. rsc.org This process highlights the ability of ball milling to facilitate N-acetylation in a solvent-free or low-solvent environment.

A hypothetical two-step or one-pot mechanochemical synthesis of this compound could be envisioned. One possible route would involve the acetylation of 4-bromo-1-naphthylamine with acetic anhydride under ball-milling conditions. Another potential strategy could be the direct bromination of 1-acetamidonaphthalene. The parameters for such a reaction would require careful optimization, including milling frequency, time, and the size and material of the milling balls, as these factors significantly influence reaction outcomes. mdpi.com

Table 1: Example Parameters for Mechanochemical Bromination of Naphthalene researchgate.net

| Parameter | Value |

| Reactant 1 | Naphthalene |

| Reactant 2 | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) |

| Catalyst | FAU-type zeolite (CBV-760) |

| Milling Time | 2 hours |

| Milling Speed | 20 Hz |

| Product | 1-Bromonaphthalene |

This table illustrates typical conditions for a related mechanochemical bromination, suggesting a starting point for developing a synthesis for brominated naphthalene derivatives.

Solvent-Free Reaction Condition Development

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce the environmental and health hazards associated with volatile organic compounds (VOCs). humanjournals.com Mechanochemical synthesis, particularly ball milling, is inherently suited to solvent-free or liquid-assisted grinding (LAG) conditions, where only a catalytic amount of liquid is added to facilitate the reaction. mdpi.com

For the synthesis of this compound, a solvent-free approach would typically involve the solid-state reaction of 4-bromo-1-naphthylamine with an acetylating agent like acetic anhydride. The reaction could potentially be conducted by grinding the solid reactants together, possibly with a solid catalyst to enhance the reaction rate and selectivity. Research on the N-acylation of various amines has demonstrated high yields under solvent-free conditions, often accelerated by microwave irradiation or the use of efficient catalysts. nih.gov

The advantages of such a solvent-free process are numerous. It simplifies the workup procedure, as the need for solvent removal is eliminated, and reduces the generation of contaminated solvent waste. Furthermore, solid-state reactions can sometimes lead to higher selectivity and yield by preventing side reactions that might occur in solution. researchgate.net The development of these protocols involves screening various acetylating agents and catalysts that are effective in the solid state and optimizing physical parameters like temperature and reaction time.

Table 2: Comparison of Conventional vs. Potential Solvent-Free Acetylation

| Feature | Conventional Synthesis | Potential Solvent-Free Synthesis |

| Solvent | Organic solvents (e.g., acetic acid, dichloromethane) | None or minimal (liquid-assisted grinding) |

| Energy Input | Thermal (heating/reflux) | Mechanical (ball milling) |

| Workup | Solvent extraction, washing, distillation | Direct isolation of product, simple filtration |

| Waste | Significant solvent and aqueous waste | Minimal waste |

| Reaction Time | Potentially hours | Can be significantly shorter (minutes to hours) mdpi.com |

This table provides a comparative overview of the potential benefits of shifting from a traditional solvent-based acetylation to a modern solvent-free mechanochemical process.

Reactivity Profiles and Mechanistic Investigations of 1 Acetamido 4 Bromonaphthalene

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom attached to the naphthalene (B1677914) ring in 1-acetamido-4-bromonaphthalene is susceptible to nucleophilic substitution, a class of reactions where a nucleophile displaces the bromide ion. guidechem.com This reactivity is a cornerstone of its utility as a building block in organic synthesis, allowing for the introduction of various functional groups onto the naphthalene scaffold. biosynth.comontosight.ai

Common nucleophiles that can displace the bromine atom include amines, thiols, and alkoxides, leading to the formation of N-aryl, S-aryl, and O-aryl bonds, respectively. For instance, the reaction with an amine would yield a substituted N-(4-aminonaphthalen-1-yl)acetamide derivative. Similarly, reaction with a thiol or an alcohol (in the form of its conjugate base, an alkoxide) would produce the corresponding thioether or ether.

The reactivity of the bromine center can be influenced by the nature of the nucleophile, the solvent, and the presence of a catalyst. Stronger nucleophiles will generally react more readily. The reaction conditions can be tailored to favor the desired substitution product. For example, the synthesis of 4-Bromo-1-naphthylamine from this compound is achieved by hydrolysis with concentrated hydrochloric acid in ethanol. chemicalbook.com

A notable application of nucleophilic substitution is the synthesis of cyano-naphthalene derivatives. For instance, N-(5-Cyano-4-nitro-naphthalen-1-yl)-acetamide can be prepared from N-(5-bromo-4-nitro-naphthalene-1-yl)-acetamide, demonstrating the displacement of a bromine atom by a cyanide nucleophile. google.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type | General Reaction |

|---|---|---|

| Amine (R-NH2) | N-Aryl Derivative | This compound + R-NH2 → 1-Acetamido-4-(N-R-amino)naphthalene + HBr |

| Thiol (R-SH) | S-Aryl Derivative (Thioether) | This compound + R-SH → 1-Acetamido-4-(S-R-thio)naphthalene + HBr |

| Alkoxide (R-O-) | O-Aryl Derivative (Ether) | This compound + R-O- → 1-Acetamido-4-(O-R-oxy)naphthalene + Br- |

| Cyanide (CN-) | Nitrile Derivative | This compound + CN- → 1-Acetamido-4-cyanonaphthalene + Br- |

Electrophilic Aromatic Substitution Patterns on the Naphthalene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds like naphthalene. uomustansiriyah.edu.iq In this compound, the existing substituents—the acetamido group and the bromine atom—direct the position of incoming electrophiles. The acetamido group is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate. quizlet.com However, the bulky nature of the acetamido group can sterically hinder substitution at the ortho position (C2). quizlet.com

The bromine atom is a deactivating, ortho-, para-directing group. Its electron-withdrawing inductive effect deactivates the ring towards electrophilic attack, but its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

Considering the combined effects of both substituents on the naphthalene ring, the positions for further electrophilic substitution are influenced by a balance of electronic and steric factors. The acetamido group at C1 strongly activates the ring, particularly at the C2 and C4 positions. Since the C4 position is already occupied by bromine, the directing influence of the acetamido group would primarily favor the C2 position. However, steric hindrance from the acetamido group can make the C2 position less accessible. quizlet.com The bromine at C4 deactivates the ring but directs to the C3 and C5 positions. The interplay of these directing effects determines the regioselectivity of EAS reactions on this compound.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. uomustansiriyah.edu.iqmakingmolecules.com The specific conditions for these reactions, such as the choice of reagent and solvent, can also influence the position of substitution. For example, in the Friedel-Crafts acylation of naphthalene, the solvent can determine whether substitution occurs predominantly at the alpha or beta position. uomustansiriyah.edu.iq

Transition Metal-Catalyzed Reaction Mechanisms

Transition metal catalysis has become an indispensable tool in organic synthesis, and this compound is a versatile substrate for various such transformations. These reactions often proceed through well-defined catalytic cycles involving the metal center.

Palladium-Catalyzed Coupling Mechanistic Pathways

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. acs.org this compound, as an aryl bromide, is a suitable coupling partner in several key palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an aryl halide. fishersci.esmdpi.com The generally accepted mechanism involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com This reaction is widely used for the synthesis of biaryls and has seen extensive application in the preparation of complex molecules. scirp.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. d-nb.infonih.gov The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation to form an amido complex, and reductive elimination to give the arylated amine. wuxiapptec.com This method is a significant advancement over classical methods for C-N bond formation. rsc.org

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form an aryl alkyne. gold-chemistry.orgnih.govnumberanalytics.com The mechanism involves a palladium catalytic cycle and a copper co-catalyst cycle. The palladium cycle includes oxidative addition, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. numberanalytics.com

Table 2: Overview of Palladium-Catalyzed Reactions

| Reaction Name | Coupling Partner | Bond Formed | Key Mechanistic Steps |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., boronic acid) | C-C | Oxidative Addition, Transmetalation, Reductive Elimination mdpi.com |

| Buchwald-Hartwig Amination | Amine | C-N | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination wuxiapptec.com |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp2-sp) | Oxidative Addition (Pd), Formation of Copper Acetylide, Transmetalation, Reductive Elimination numberanalytics.com |

Copper-Mediated Reaction Mechanisms

Copper-catalyzed reactions, particularly the Ullmann condensation, provide an alternative to palladium-catalyzed methods for forming carbon-heteroatom and carbon-carbon bonds. wikipedia.orgorganic-chemistry.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts. wikipedia.org

The Ullmann condensation can be used to synthesize aryl ethers, aryl thioethers, and aryl amines from aryl halides. wikipedia.org The mechanism is thought to involve the formation of a copper(I) species which then reacts with the aryl halide. organic-chemistry.orgbyjus.com One proposed mechanism involves oxidative addition of the aryl halide to a Cu(I) complex to form a Cu(III) intermediate, followed by reductive elimination. organic-chemistry.orgresearchgate.net Another possibility involves a radical pathway. researchgate.net

Radical Pathways in Functionalization Reactions

While many reactions of this compound proceed through ionic or organometallic intermediates, radical pathways also play a role in its functionalization. Radical reactions typically involve three phases: initiation, propagation, and termination. lumenlearning.com

The bromine atom in this compound can be involved in radical reactions. For example, under certain conditions, homolytic cleavage of the carbon-bromine bond can generate a naphthyl radical. This radical can then participate in various transformations, such as addition to double bonds or hydrogen abstraction. lumenlearning.com The initiation of such radical processes can often be achieved using heat, UV light, or a radical initiator. lumenlearning.com

Metalloradical catalysis is an emerging field that utilizes open-shell metal complexes to control the reactivity and selectivity of radical reactions. nih.gov This approach could potentially be applied to the functionalization of this compound, offering new avenues for selective transformations.

Photochemical Reactivity Studies

The photochemistry of aromatic compounds, including naphthalene derivatives, can lead to unique and synthetically useful transformations. Irradiation of 1-bromonaphthalene, a related compound, is known to result in the formation of other bromonaphthalenes. rsc.org The absorption of UV light can promote the molecule to an excited state, which can then undergo various reactions, including carbon-bromine bond cleavage to form a radical species. This radical can then react further, leading to isomerization or other products. The presence of the acetamido group in this compound would be expected to influence its photochemical behavior compared to unsubstituted bromonaphthalene.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the connectivity and chemical environment of atoms within the molecule.

Proton (¹H) NMR Chemical Shift Analysis and Multiplicity Patterns

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 1-Acetamido-4-bromonaphthalene, the spectrum would be characterized by signals from the acetamido group and the naphthalene (B1677914) ring system.

Acetamido Group: A singlet peak corresponding to the three equivalent methyl (CH₃) protons would typically appear in the upfield region (around 2.0-2.3 ppm). The amide proton (NH) would present as a singlet, with its chemical shift being highly dependent on solvent and concentration, often appearing further downfield.

Naphthalene Ring: The six aromatic protons on the substituted naphthalene ring would produce a complex series of signals in the downfield region (typically 7.0-8.5 ppm). The bromine atom and the acetamido group exert distinct electronic effects, influencing the chemical shifts of the adjacent protons. The proton at the C8 position is often shifted significantly downfield due to steric compression and anisotropic effects from the adjacent acetamido group. The splitting patterns (multiplicity) of these signals, such as doublets and triplets, arise from spin-spin coupling between adjacent protons and are key to assigning each signal to a specific proton.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -NH | Predicted: 8.5-9.5 | s (broad) | N/A |

| Aromatic-H | Predicted: 7.2-8.2 | m | - |

| -C(O)CH₃ | Predicted: 2.2 | s | N/A |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C signals. cymitquimica.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. calpaclab.com It would be instrumental in tracing the connectivity of the protons around the naphthalene rings, establishing which protons are neighbors.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. tsijournals.com This allows for the direct assignment of protonated carbons in the ¹³C spectrum based on the already assigned ¹H spectrum. sigmaaldrich.com

Variable Temperature (VT) NMR Spectroscopy for Dynamic Processes

Molecules containing amide bonds, such as this compound, can exhibit restricted rotation around the C-N bond due to its partial double-bond character. This can lead to the existence of different conformers (rotamers) that may interconvert on the NMR timescale. nih.gov Variable Temperature (VT) NMR is the technique used to study such dynamic processes. chemicalbook.com

At low temperatures, the rotation around the amide bond might be slow enough for distinct signals for each rotamer to be observed in the NMR spectrum. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the separate signals broaden and merge into a single, averaged signal. By analyzing the spectra at different temperatures, thermodynamic parameters for the rotational barrier can be calculated. acs.org

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

While NMR provides structural information in solution, single-crystal X-ray diffraction reveals the precise three-dimensional arrangement of atoms in the solid state. biosynth.com This technique provides definitive data on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure. researchgate.net

Bond Lengths, Bond Angles, and Torsional Angles Analysis

Analysis of a crystal structure of this compound would provide precise geometric parameters.

Bond Lengths: Key bond lengths would include the C-Br bond, the C-N and C=O bonds of the acetamide (B32628) group, and the various C-C bonds within the aromatic naphthalene system. These values can be compared to standard values to understand the electronic effects of the substituents.

Bond Angles: The angles within the naphthalene rings would indicate any deviation from ideal sp² geometry. The geometry around the amide nitrogen would also be of interest, revealing its degree of planarity.

Torsional Angles: A crucial parameter would be the torsional angle between the plane of the naphthalene ring and the plane of the acetamide group. This angle defines the rotational orientation of the substituent and is influenced by steric hindrance and potential intramolecular hydrogen bonding. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonds involving the amide N-H and C=O groups, which dictate the supramolecular architecture in the solid state.

Intermolecular Interactions and Crystal Packing Motifs

The primary intermolecular force expected to dominate the crystal packing of this compound is hydrogen bonding. The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust N-H···O interactions. These interactions typically organize molecules into chains or dimeric motifs, which are fundamental to the supramolecular assembly of primary and secondary amides.

In addition to hydrogen bonding, other weaker interactions play a significant role:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the carbonyl oxygen or the aromatic π-system.

π-π Stacking: The planar naphthalene rings are prone to π-π stacking interactions, contributing to the stabilization of the crystal lattice. These interactions can be either parallel-displaced or T-shaped.

C-H···π Interactions: The aromatic protons of the naphthalene ring can interact with the π-electron clouds of neighboring rings.

The interplay of these interactions—strong hydrogen bonds creating a primary structural framework, supported and modulated by weaker halogen, π-π, and van der Waals interactions—results in a densely packed and stable crystal lattice.

Table 1: Potential Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | Amide N-H | Amide C=O | Primary structural motif (e.g., chains, dimers) |

| Halogen Bond | Aromatic C-Br | Amide C=O, Naphthalene π-system | Directional interaction influencing molecular orientation |

| π-π Stacking | Naphthalene Ring | Naphthalene Ring | Stabilization through stacking of aromatic systems |

| C-H···π Interaction | Aromatic C-H | Naphthalene Ring | Further stabilization of the crystal lattice |

| Van der Waals Forces | All atoms (e.g., H···H, H···Br) | All atoms | Overall crystal cohesion and packing efficiency |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure.

The key diagnostic peaks would include:

N-H Stretching: A sharp peak in the region of 3300-3250 cm⁻¹, characteristic of the N-H bond in a secondary amide.

Aromatic C-H Stretching: Absorption bands typically appear just above 3000 cm⁻¹.

Amide I (C=O Stretching): A strong, prominent absorption band around 1670-1640 cm⁻¹, which is one of the most characteristic peaks for amides.

Amide II (N-H Bending and C-N Stretching): A significant band usually found in the 1570-1515 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands of variable intensity in the 1600-1450 cm⁻¹ range, indicative of the naphthalene ring system.

C-Br Stretching: A weaker absorption in the far-infrared region, typically below 600 cm⁻¹, corresponding to the carbon-bromine bond.

These spectral features, when observed together, provide unambiguous evidence for the presence of the acetamido group, the naphthalene core, and the bromo-substituent.

Table 2: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3270 | N-H Stretch | Secondary Amide |

| ~3050 | Aromatic C-H Stretch | Naphthalene Ring |

| ~1660 | C=O Stretch (Amide I) | Secondary Amide |

| ~1550 | N-H Bend (Amide II) | Secondary Amide |

| 1600-1450 | C=C Stretch | Naphthalene Ring |

| ~1370 | C-N Stretch | Amide |

| <600 | C-Br Stretch | Bromoalkane |

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. units.it For this compound (C₁₂H₁₀BrNO), HRMS can confirm the molecular formula by matching the experimental mass to the theoretical value. The presence of bromine is easily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The theoretical exact mass of the monoisotopic molecular ion [C₁₂H₁₀⁷⁹BrNO]⁺• is 262.9949 Da.

In addition to exact mass, MS analysis, particularly with techniques like tandem mass spectrometry (MS/MS), reveals the molecule's fragmentation pattern, which offers structural confirmation. The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) is expected to follow logical pathways based on the stability of the resulting fragments.

Key fragmentation pathways would likely include:

Alpha-Cleavage: The most common fragmentation for amides is the cleavage of the bond between the carbonyl carbon and the nitrogen atom or the alpha-carbon. Loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion is a characteristic fragmentation, leading to the formation of the 4-bromo-1-naphthylamine radical cation.

Loss of Acetyl Radical: Cleavage of the N-C(O) bond can result in the loss of an acetyl radical (•COCH₃), generating an ion corresponding to the [M - 43]⁺ fragment.

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), forming the N-acetyl-1-naphthylamine cation.

The analysis of these fragment ions allows for the piecemeal reconstruction of the molecule's structure.

Table 3: Predicted HRMS Fragments for this compound

| m/z (for ⁷⁹Br) | Proposed Formula | Proposed Identity/Origin |

|---|---|---|

| 262.9949 | [C₁₂H₁₀BrNO]⁺• | Molecular Ion |

| 220.9840 | [C₁₀H₈BrN]⁺• | [M - CH₂CO]⁺• (Loss of ketene) |

| 184.0757 | [C₁₂H₁₀NO]⁺ | [M - Br]⁺ (Loss of bromine radical) |

| 142.0651 | [C₁₀H₈N]⁺ | [M - Br - CH₂CO]⁺ (Subsequent loss from ketene fragment) |

| 43.0184 | [C₂H₃O]⁺ | Acetyl Cation [CH₃CO]⁺ |

Computational Chemistry and Theoretical Studies of 1 Acetamido 4 Bromonaphthalene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a predominant method in computational quantum chemistry for the study of electronic structures of molecules. reddit.com This approach is centered on the principle that the energy of a system can be determined from its electron density. DFT calculations offer a balance between accuracy and computational cost, making them well-suited for the detailed analysis of molecules like 1-Acetamido-4-bromonaphthalene.

A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional structure, known as its equilibrium geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found.

Below is an illustrative table of selected optimized geometrical parameters for this compound, as would be predicted from a typical DFT calculation.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C1-N | 1.37 |

| Bond Length (Å) | C4-Br | 1.91 |

| Bond Angle (°) | C2-C1-N | 121.5 |

| Bond Angle (°) | C3-C4-Br | 119.8 |

| Dihedral Angle (°) | C2-C1-N-C(O) | 15.0 |

Note: The values in this table are hypothetical and serve as representative examples of what might be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. biomedres.us A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. biomedres.us For this compound, FMO analysis can pinpoint the regions of the molecule most likely to be involved in chemical reactions. The HOMO is expected to be localized primarily on the naphthalene (B1677914) ring and the nitrogen atom of the acetamido group, while the LUMO would likely be distributed over the aromatic system.

The following table presents hypothetical FMO energies and related quantum chemical descriptors for this compound.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

| Ionization Potential (I) ≈ -EHOMO | 6.25 |

| Electron Affinity (A) ≈ -ELUMO | 1.15 |

| Global Hardness (η) = (I-A)/2 | 2.55 |

| Chemical Potential (μ) = -(I+A)/2 | -3.70 |

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar aromatic compounds.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution within a molecule. walisongo.ac.id It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors on the map indicate regions of varying potential: red typically signifies areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are susceptible to nucleophilic attack.

For this compound, the EPS map would likely show negative potential around the oxygen atom of the carbonyl group and the bromine atom, highlighting these as potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the amide group and the aromatic ring would exhibit positive potential.

DFT calculations can be used to predict various spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. By comparing these theoretical predictions with experimental data, the accuracy of the computational model can be validated, and a more detailed assignment of the experimental spectra can be achieved.

For this compound, theoretical vibrational frequencies can help in assigning the characteristic stretching and bending modes of the acetamido group, the C-Br bond, and the naphthalene ring system. Similarly, predicted ¹H and ¹³C NMR chemical shifts can aid in the unambiguous assignment of signals in the experimental NMR spectra.

The table below provides a hypothetical comparison of predicted and experimental spectroscopic data.

| Spectroscopic Data | Predicted Value | Typical Experimental Value |

|---|---|---|

| IR Frequency (C=O stretch, cm-1) | 1685 | 1670 - 1690 |

| IR Frequency (N-H stretch, cm-1) | 3280 | 3250 - 3300 |

| 13C NMR Chemical Shift (C=O, ppm) | 169.5 | 168 - 172 |

| 1H NMR Chemical Shift (N-H, ppm) | 8.5 | 8.0 - 9.0 |

Note: The values presented are for illustrative purposes and represent a plausible correlation between theoretical predictions and experimental observations for a molecule of this type.

Quantum Chemical Predictions of Reactivity and Regioselectivity

Quantum chemical calculations can provide valuable predictions about the reactivity and regioselectivity of a molecule. By analyzing various reactivity descriptors derived from DFT, such as Fukui functions and local softness, it is possible to identify the most reactive sites within this compound for both electrophilic and nucleophilic attacks.

For instance, in an electrophilic aromatic substitution reaction, these calculations could predict whether an incoming electrophile would preferentially attack at the C2, C3, or other available positions on the naphthalene ring. The directing effects of the electron-donating acetamido group and the electron-withdrawing, yet ortho-, para-directing bromo group can be quantitatively assessed. Such studies are crucial for understanding and predicting the outcomes of chemical transformations involving this compound.

Molecular Dynamics Simulations for Conformational Exploration

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational flexibility of a molecule over time. frontiersin.org An MD simulation calculates the trajectory of atoms and molecules by integrating Newton's equations of motion, providing a detailed picture of the molecule's movements and conformational changes. frontiersin.org

For this compound, MD simulations can be used to investigate the conformational landscape, particularly the rotation around the C-N bond of the acetamido group and its interaction with the adjacent naphthalene ring. These simulations can also be performed in the presence of a solvent to understand how the molecular conformation is influenced by its environment. This information is vital for understanding how the molecule might interact with biological targets or other molecules in a solution.

Derivatization and Functionalization Pathways from 1 Acetamido 4 Bromonaphthalene

Synthesis of Naphthalene-Based Heterocyclic Systems

The structure of 1-acetamido-4-bromonaphthalene serves as a valuable scaffold for the construction of various naphthalene-based heterocyclic systems. These systems are of significant interest due to their presence in many biologically active compounds and functional materials.

One common strategy involves the transformation of the acetamido and bromo functionalities into a new fused heterocyclic ring. For instance, the bromine atom can be displaced through nucleophilic substitution or utilized in transition-metal-catalyzed cross-coupling reactions to introduce a side chain that can subsequently cyclize with the acetamido group or a derivative thereof.

Transition-metal-catalyzed reactions are particularly powerful tools for the synthesis of complex heterocyclic structures. beilstein-journals.org For example, copper-catalyzed cyclization reactions can be employed to form fused imidazole (B134444) or triazole rings. beilstein-journals.orgbeilstein-journals.org Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination or Sonogashira coupling, can introduce nitrogen or carbon-based substituents at the 4-position, which can then participate in cyclization reactions to form a variety of heterocyclic systems. beilstein-journals.orgbeilstein-journals.org The synthesis of imidazopyridines, for example, often utilizes such coupling reactions. beilstein-journals.orgbeilstein-journals.org

Furthermore, the acetamido group can be hydrolyzed to the corresponding amine, which can then be used as a nucleophile in condensation reactions to form heterocycles. For example, reaction with 1,2-dicarbonyl compounds can lead to the formation of quinoxaline (B1680401) derivatives fused to the naphthalene (B1677914) core.

The following table provides examples of naphthalene-based heterocyclic systems that can be synthesized from this compound or its derivatives.

| Heterocyclic System | Synthetic Approach | Key Intermediates/Reagents |

| Naphtho[1,2-b] biosynth.comnih.govdiazepine-2,4-diones | Cyclization of 1,2-diaminonaphthalene (B43638) derivatives with malonyl chloride. | 1,2-Diaminonaphthalene, Malonyl chloride |

| Naphthalene Benzimidazoles | Condensation of 1,8-naphthalic anhydride (B1165640) derivatives with o-phenylene diamine. | 1,8-Naphthalic anhydride, o-phenylene diamine |

| Naphtho[1,2-d]imidazoles | Intramolecular cyclization of N-(2-aminonaphthalen-1-yl)amides. | 2-Aminonaphthalene derivatives |

| Naphtho[2,1-d]oxazoles | Cyclization of 1-amino-2-naphthol (B1212963) derivatives with carboxylic acids or their derivatives. | 1-Amino-2-naphthol |

Preparation of Substituted Naphthylamide Compounds

The this compound scaffold allows for the synthesis of a wide array of substituted naphthylamide compounds. These derivatives are of interest for their potential biological activities and applications in materials science.

The bromine atom at the 4-position is a key functional group for introducing substituents via various cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are commonly employed to form new carbon-carbon bonds. For instance, a Suzuki coupling with an arylboronic acid can introduce a new aryl group at the 4-position. Similarly, a Sonogashira coupling with a terminal alkyne can be used to install an alkynyl substituent. nih.gov

The acetamido group can also be a site for modification. It can be hydrolyzed to the primary amine, which can then be acylated with different acyl chlorides or anhydrides to introduce a variety of amide functionalities. This allows for the systematic modification of the electronic and steric properties of this part of the molecule.

The following table summarizes some examples of substituted naphthylamide compounds prepared from this compound.

| Substituent at 4-position | Coupling Reaction | Reagent | Resulting Compound Class |

| Aryl | Suzuki Coupling | Arylboronic acid | 4-Aryl-1-acetamidonaphthalenes |

| Alkene | Heck Coupling | Alkene | 4-Alkenyl-1-acetamidonaphthalenes |

| Alkyne | Sonogashira Coupling | Terminal alkyne | 4-Alkynyl-1-acetamidonaphthalenes |

| Amine | Buchwald-Hartwig Amination | Amine | N4-Substituted-1-acetamido-4-aminonaphthalenes |

Extension to Polycyclic Aromatic Hydrocarbon Systems

This compound can serve as a starting material for the synthesis of larger, more complex polycyclic aromatic hydrocarbon (PAH) systems. PAHs are a class of organic compounds composed of two or more fused aromatic rings and are of interest for their unique electronic and optical properties. iarc.frnih.gov

The extension of the naphthalene core can be achieved through reactions that form additional fused aromatic rings. One powerful method is the Diels-Alder reaction, where a diene is reacted with the naphthalene system acting as a dienophile, although this is less common for functionalized naphthalenes.

More frequently, transition-metal-catalyzed annulation reactions are employed. For example, a palladium-catalyzed reaction with a suitably substituted alkyne can lead to the formation of a new six-membered ring, resulting in a phenanthrene (B1679779) or anthracene (B1667546) derivative. The specific isomer formed would depend on the reaction conditions and the position of the substituents.

Furthermore, intramolecular Friedel-Crafts-type reactions can be utilized. uomustansiriyah.edu.iq For this, a side chain containing an acyl or alkyl group is first introduced at the 4-position via a cross-coupling reaction. Subsequent acid-catalyzed cyclization can then form a new fused ring.

The following table outlines some strategies for extending this compound to larger PAH systems.

| Target PAH System | Synthetic Strategy | Key Reagents/Conditions |

| Phenanthrene derivative | Palladium-catalyzed annulation | Disubstituted alkyne, Palladium catalyst |

| Anthracene derivative | Palladium-catalyzed annulation | Aryne precursor, Palladium catalyst |

| Benz[a]anthracene derivative | Multi-step synthesis involving Friedel-Crafts acylation and cyclization | Succinic anhydride, AlCl3, followed by reduction and cyclization |

Development of Analogues with Tunable Electronic Properties

The development of organic molecules with specific electronic properties is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. This compound provides a versatile platform for synthesizing analogues with tunable electronic properties.

The electronic properties of the naphthalene system can be modulated by introducing electron-donating or electron-withdrawing groups. The acetamido group is a moderately electron-donating group. The bromine atom can be replaced with a variety of substituents using the cross-coupling reactions mentioned previously.

To create molecules with strong intramolecular charge transfer (ICT) character, a strong electron-donating group can be introduced at one end of the molecule and a strong electron-withdrawing group at the other. For example, the bromine atom can be replaced with a strong electron-withdrawing group like a cyano (-CN) or nitro (-NO2) group, or with an extended π-system bearing an acceptor. Conversely, the acetamido group can be modified to enhance its electron-donating strength.

The photophysical properties, such as absorption and emission wavelengths, and quantum yields, can be systematically tuned by varying the nature and position of these substituents. researchgate.net This allows for the rational design of molecules with desired optical and electronic characteristics.

The following table provides examples of how the electronic properties of this compound analogues can be tuned.

| Substituent at 4-position | Electronic Nature | Expected Effect on Naphthalene Core | Potential Application |

| -CN (Cyano) | Strong Electron-Withdrawing | Increased electron affinity, red-shifted absorption/emission | Electron-transport material in OLEDs |

| -N(CH3)2 (Dimethylamino) | Strong Electron-Donating | Decreased ionization potential, blue-shifted absorption/emission | Hole-transport material in OLEDs |

| -C≡C-Aryl (Arylalkynyl) | Extended π-conjugation | Tunable band gap, enhanced absorption | Organic semiconductors, fluorescent probes |

| -B(OR)2 (Boronic ester) | Lewis acidic | Sensor for fluoride (B91410) ions | Chemical sensors |

Structure Activity Relationship Sar Studies on Derivatives of 1 Acetamido 4 Bromonaphthalene

Influence of Substituent Modifications on Chemical Reactivity

The chemical reactivity of 1-acetamido-4-bromonaphthalene derivatives can be systematically altered by modifying either the bromine atom, the acetamido group, or by introducing new substituents onto the naphthalene (B1677914) ring.

Modification at the C-4 Position (Bromo Group)

The bromine atom is an excellent leaving group in various cross-coupling reactions, making it the most common site for introducing structural diversity.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is highly susceptible to palladium-catalyzed reactions, which are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org

Suzuki-Miyaura Coupling: This reaction involves coupling the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a C-C bond. fishersci.co.ukscirp.org Replacing the bromine on this compound with various aryl or vinyl groups can significantly alter the electronic and steric properties of the molecule. The relative reactivity for this coupling generally follows the trend R-I > R-Br > R-OTf >> R-Cl. fishersci.co.uk

Buchwald-Hartwig Amination: This method allows for the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine. d-nb.infonih.gov This is a powerful tool for synthesizing a library of amine derivatives, which can introduce basic centers, hydrogen-bonding capabilities, and potential points for further functionalization.

Nucleophilic Aromatic Substitution (SNAAr): While less common for unactivated aryl bromides, substitution of the bromine by strong nucleophiles can occur, particularly under copper catalysis (Ullmann-type reactions). tue.nl For instance, reaction with sodium methoxide (B1231860) in the presence of a copper catalyst can yield the corresponding methoxy (B1213986) derivative. tue.nl

Modification at the C-1 Position (Acetamido Group)

The acetamido group can also be modified to tune the molecule's properties.

Hydrolysis: The amide can be hydrolyzed under acidic or basic conditions to yield 1-amino-4-bromonaphthalene. This primary amine is a versatile precursor for numerous other functional groups. For example, it can be diazotized and converted to other substituents (Sandmeyer reaction) or N-alkylated/N-acylated to introduce different side chains.

Bioisosteric Replacement: In medicinal chemistry contexts, the amide bond itself can be replaced with bioisosteres—functional groups with similar physical or chemical properties. nih.gov Replacing the amide with structures like a 1,2,4-oxadiazole (B8745197) or a retro-amide could alter conformational preferences, metabolic stability, and hydrogen bonding patterns without losing key binding interactions. nih.gov

The following interactive table summarizes the influence of various substituent modifications on the anticipated chemical reactivity of the derivative.

| Modification Site | Modification Type | Reagents/Reaction | Effect on Reactivity/Properties |

| C-4 (Bromo) | C-C Bond Formation | Arylboronic Acid / Pd Catalyst (Suzuki Coupling) fishersci.co.ukbeilstein-journals.org | Introduces new aryl/vinyl groups, extending conjugation and altering steric bulk. |

| C-4 (Bromo) | C-N Bond Formation | Amine / Pd Catalyst (Buchwald-Hartwig Amination) nih.govchemrxiv.org | Introduces primary, secondary, or tertiary amine functionality, affecting basicity and H-bonding. |

| C-4 (Bromo) | C-O Bond Formation | Alcohol/Phenol / Cu or Pd Catalyst | Creates ether linkages, modifying polarity and solubility. |

| C-1 (Acetamido) | Hydrolysis to Amine | Acid or Base (e.g., NaOH, HCl) | Generates a primary amine, a versatile handle for further derivatization. |

| C-1 (Acetamido) | N-Alkylation (post-hydrolysis) | Alkyl Halide / Base | Introduces alkyl chains, affecting lipophilicity and steric profile. |

| Naphthalene Ring | Electrophilic Aromatic Substitution | e.g., HNO₃/H₂SO₄ | Adds substituents (e.g., nitro group) to the ring, position determined by directing effects of existing groups. |

Stereochemical Aspects and Their Role in Molecular Recognition (if applicable to derivatives)

Stereochemistry becomes a critical factor when derivatives of this compound are designed to interact with chiral environments, such as biological macromolecules (enzymes, receptors) or chiral catalysts. The parent molecule is achiral, but the introduction of stereocenters can lead to enantiomers or diastereomers with distinct biological activities or chemical behaviors.

Stereocenters can be introduced into the molecule in several ways:

Modification of a Substituent: A side chain attached at the C-1 or C-4 position could contain one or more chiral centers. For example, a Buchwald-Hartwig amination could be performed with a chiral amine, or a Suzuki coupling could introduce a substituent bearing a stereocenter.

Use of Chiral Auxiliaries: Chiral auxiliaries can be temporarily attached to the molecule to direct a stereoselective reaction at another position, and then subsequently removed.

Atropisomerism: In some highly substituted biaryl derivatives (which could be formed via a Suzuki coupling), rotation around the C-C single bond connecting the naphthalene ring to another aryl ring may be restricted. If the substituents are appropriate, this can lead to stable, non-superimposable mirror images called atropisomers.

The role of stereochemistry is paramount in molecular recognition, which is the specific interaction between two or more molecules through non-covalent forces like hydrogen bonding, electrostatic interactions, and van der Waals forces. In a biological context, a receptor's binding pocket is a three-dimensional, chiral space. Consequently, two enantiomers of a drug molecule can have vastly different interactions with the receptor. One enantiomer (the eutomer) may fit perfectly and elicit a strong biological response, while the other (the distomer) may fit poorly, have no effect, or even bind to a different receptor and cause unwanted side effects.

Molecularly Imprinted Polymers (MIPs) offer another example where stereochemistry is key. These are synthetic polymers created using a template molecule, resulting in cavities that are sterically and chemically complementary to the template. MIPs synthesized using an amide as the hydrogen-bonding functional group have shown good enantiomeric recognition. acs.org Derivatives of this compound could potentially be used as templates or monomers in such systems, where their specific 3D shape would be crucial for the recognition process.

The table below outlines the conceptual implications of introducing stereochemistry to derivatives of this compound.

| Stereochemical Feature | Method of Introduction | Potential Impact on Molecular Recognition | Example Application Area |

| Chiral Center in Side Chain | Coupling with a chiral amine or alcohol. | Enantiomers may exhibit differential binding affinity and/or efficacy at a chiral receptor site. | Medicinal Chemistry (e.g., developing selective enzyme inhibitors). |

| Atropisomerism | Suzuki coupling to form a sterically hindered biaryl system. | The fixed spatial arrangement of atropisomers can lead to highly selective interactions with a target. | Asymmetric Catalysis (as chiral ligands), Drug Design. |

| Diastereomers | Introducing a new chiral center into a molecule that already contains one. | Diastereomers have different physical properties and can be separated more easily than enantiomers. They will also exhibit different recognition profiles. | Drug development, material science. |

Applications of 1 Acetamido 4 Bromonaphthalene in Advanced Organic Synthesis

Precursor for Pharmacologically Active Scaffolds

1-Acetamido-4-bromonaphthalene is a pivotal starting material in the synthesis of numerous pharmacologically active compounds, including antibacterial and anticancer agents. biosynth.com The presence of the acetamido and bromo functional groups allows for sequential or tandem reactions to construct complex molecular architectures.

A primary application of this compound is its use as a precursor for 4-bromo-1-naphthylamine. chemicalbook.com This transformation is typically achieved through hydrolysis of the acetamido group under acidic conditions. chemicalbook.com The resulting 4-bromo-1-naphthylamine is a key intermediate in the synthesis of quinolones, a significant class of synthetic broad-spectrum antibiotics. chemicalbook.commdpi.comrsc.org The general synthetic approach involves the reaction of the naphthylamine derivative with other reagents to construct the characteristic quinolone heterocyclic system. mdpi.com

Furthermore, derivatives of this compound are investigated for their potential in cancer therapy. The naphthalene (B1677914) scaffold is present in numerous anticancer agents, and modifications of this core structure are a subject of ongoing research. nih.govnih.govmdpi.com For instance, naphthalene-1,4-dione analogues, which can be synthesized from precursors like this compound, have been evaluated as potential anticancer agents. nih.govsci-hub.se Additionally, derivatives of 4-bromo-2-nitronaphthalen-1-amine, which can be conceptually derived from this compound through further functional group manipulations, have been explored as inhibitors in cancer treatment, targeting pathways involved in tumor growth.

Table 1: Pharmacologically Active Scaffolds Derived from this compound

| Precursor | Target Scaffold | Pharmacological Activity | Relevant Synthetic Steps |

| This compound | 4-Quinolones | Antibacterial | Hydrolysis to 4-bromo-1-naphthylamine, followed by cyclization reactions. chemicalbook.commdpi.com |

| Naphthalene derivatives | Naphthalene-1,4-dione analogues | Anticancer | Functional group interconversion and subsequent reactions with various amines. nih.gov |

| Naphthalene derivatives | Naphthalene-substituted triazole spirodienones | Anticancer | Multi-step synthesis involving the construction of triazole and spirodienone rings. nih.gov |

| 1,4-Naphthoquinone derivatives | Phenylamino-sulfanyl-1,4-naphthoquinones | Anticancer | Synthesis from 2,3-dichloro-1,4-naphthoquinone and subsequent functionalization. sci-hub.se |

Intermediate in the Synthesis of Organic Electronic Materials

The unique electronic properties of the naphthalene ring system make this compound and its derivatives attractive building blocks for the synthesis of organic electronic materials. sigmaaldrich.comtcichemicals.com These materials are utilized in a variety of applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The synthesis of organic semiconductors often involves the construction of extended π-conjugated systems. sigmaaldrich.comunist.ac.kr The bromo- and amino- (or acetamido-) functionalities on the naphthalene core of this compound provide reactive handles for coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to build larger, more complex conjugated molecules. researchgate.netpkusz.edu.cn For example, bromo-naphthalene derivatives can be coupled with various boronic esters to create advanced semiconductor materials. pkusz.edu.cn

Moreover, the naphthalene scaffold can be incorporated into fluorescent polymers. mdpi.com The inherent fluorescence of the naphthalene unit can be tuned by the introduction of various substituents, making it a useful component in the design of materials for fluorescent applications. researchgate.net The amino group, obtained after deacetylation of this compound, can be functionalized to attach the naphthalene core to a polymer backbone or to other chromophores.

Table 2: Organic Electronic Materials Derived from Naphthalene-based Precursors

| Precursor Type | Material Class | Potential Application | Synthetic Strategy |

| Bromo-naphthalene derivatives | Organic Semiconductors | Organic Thin-Film Transistors (OTFTs) | Suzuki or Stille coupling reactions to extend π-conjugation. sigmaaldrich.compkusz.edu.cn |

| Naphthalene derivatives | Fluorescent Polymers | Fluorescent sensors, OLEDs | Incorporation of the naphthalene fluorophore into a polymer chain. mdpi.comresearchgate.net |

| Naphthalene diimide (NDI) derivatives | n-type Organic Semiconductors | Organic Photovoltaics (OPVs), OLEDs | Synthesis involving functionalization of the naphthalene core. researchgate.net |

Building Block for Polymer Chemistry Research

This compound, after appropriate functional group modification, can serve as a monomer in the synthesis of high-performance polymers such as polyamides. researchgate.netrsc.orgrasayanjournal.co.in The rigid naphthalene unit can impart desirable properties, such as high thermal stability and mechanical strength, to the resulting polymer.

The synthesis of polyamides typically involves the polycondensation reaction between a diamine and a dicarboxylic acid or its derivative. researchgate.netrasayanjournal.co.in Deacetylation of this compound yields 4-bromo-1-naphthylamine, which contains a primary amine group that can participate in polymerization. The bromine atom offers a site for further modification, for example, it could be converted to a carboxylic acid group, thus creating a monomer with both amine and carboxylic acid functionalities, suitable for self-polycondensation. Alternatively, the bromo-naphthylamine can be used as a monomer in combination with other diacid or diamine monomers to produce copolymers with specific properties. mdpi.com The incorporation of the bulky and rigid naphthalene moiety into the polymer backbone can significantly influence the polymer's thermal and mechanical properties. mdpi.com

Table 3: Potential Polymer Architectures from this compound Derivatives

| Monomer Type (derived from this compound) | Polymer Class | Key Properties | Polymerization Method |

| Naphthyl diamine | Aromatic Polyamide | High thermal stability, mechanical strength | Polycondensation with a dicarboxylic acid. researchgate.netrsc.org |

| Naphthyl dicarboxylic acid | Aromatic Polyamide | High thermal stability, rigidity | Polycondensation with a diamine. rasayanjournal.co.in |

| Aminocarboxylic acid (naphthalene-based) | Aromatic Polyamide | Potentially high glass transition temperature | Self-polycondensation. |

Reagent in Catalytic Cycles and Ligand Design

The derivatives of this compound, particularly 1-naphthylamine (B1663977) derivatives, are valuable in the field of catalysis, both as reagents in catalytic cycles and as scaffolds for the design of specialized ligands for transition metal catalysts. nih.govrsc.orgnih.gov

Palladium-catalyzed C-N cross-coupling reactions, for instance, are fundamental transformations in organic synthesis, and 1-naphthylamine derivatives can serve as coupling partners in these reactions. nih.gov Furthermore, the amino group of 1-naphthylamine can be used as a directing group to achieve regioselective C-H functionalization of the naphthalene ring, a powerful strategy for the synthesis of complex molecules. rsc.org For example, cobalt-catalyzed C8-H sulfonylation of 1-naphthylamine derivatives has been reported, where a picolinamide (B142947) moiety attached to the amino group acts as a bidentate directing group. rsc.org

In ligand design, the rigid backbone and the presence of a coordinating heteroatom (nitrogen) make 1-naphthylamine derivatives attractive scaffolds. nih.gov These can be elaborated into more complex ligand structures, such as N-heterocyclic carbene (NHC) ligands or phosphine-based ligands, which are widely used in homogeneous catalysis. nih.govbeilstein-journals.org The steric and electronic properties of the ligand can be fine-tuned by modifying the naphthalene core, which in turn influences the activity and selectivity of the metal catalyst.

Table 4: Catalytic Applications of 1-Naphthylamine Derivatives

| Application | Catalytic System | Role of Naphthylamine Derivative | Example Reaction |

| C-H Functionalization | Cobalt-catalyzed | Directing group for regioselective reaction | C8-H sulfonylation of 1-naphthylamines. rsc.org |

| Cross-Coupling | Palladium-catalyzed | Coupling partner or ligand precursor | Buchwald-Hartwig amination. nih.govmdpi.com |

| Ligand Synthesis | Transition metal complexes | Scaffold for ligand construction | Synthesis of N,N- and N,O-bidentate ligands for metathesis catalysts. nih.gov |

| Asymmetric Catalysis | Chiral catalysts | Chiral auxiliary or ligand component | Synthesis of enantiomerically enriched β-diketimine ligands. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.